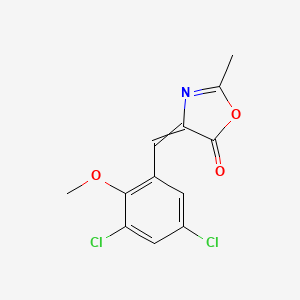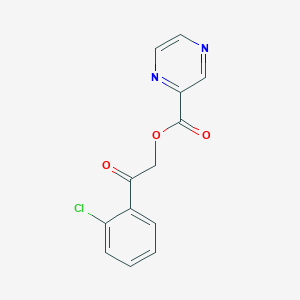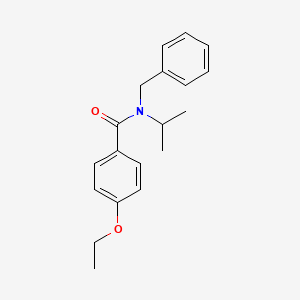![molecular formula C15H24BrN3O3S B5877417 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5877417.png)
3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide, also known as BRL-15572, is a compound that belongs to the class of sulfonamides. This compound has been studied for its potential therapeutic applications in a variety of diseases, including cancer and neurological disorders.
Wirkmechanismus
The exact mechanism of action of 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of many oncogenic proteins. By inhibiting the activity of HSP90, 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide can prevent the stabilization of these oncogenic proteins, leading to their degradation and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide can induce apoptosis, or programmed cell death, and inhibit cell proliferation. In animal models of Alzheimer's disease, 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide can improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide in lab experiments is its specificity for HSP90. This allows researchers to study the effects of inhibiting HSP90 without affecting other cellular processes. However, one limitation of using 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is its relatively low potency compared to other HSP90 inhibitors. This can make it difficult to achieve therapeutic concentrations in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide. One direction is to optimize the synthesis method to increase the potency and bioavailability of the compound. Another direction is to study the effects of 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation. Additionally, further studies are needed to fully understand the mechanism of action of 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide and its potential therapeutic applications in other diseases.
Synthesemethoden
3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with 3-(4-methyl-1-piperazinyl)propylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield the final product, 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer and neurological disorders. In cancer research, 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In neurological research, 3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to have potential neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-bromo-4-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrN3O3S/c1-18-8-10-19(11-9-18)7-3-6-17-23(20,21)13-4-5-15(22-2)14(16)12-13/h4-5,12,17H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUYCMRFCAAERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNS(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-4-{2-oxo-2-[4-(3-phenylpropyl)-1,4-diazepan-1-yl]ethyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5877351.png)


![methyl 3-{[3-(4-fluorophenyl)acryloyl]amino}-4-methylbenzoate](/img/structure/B5877366.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5877370.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5877380.png)

![5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B5877392.png)
![2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5877423.png)

![2,4-dichloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5877439.png)
